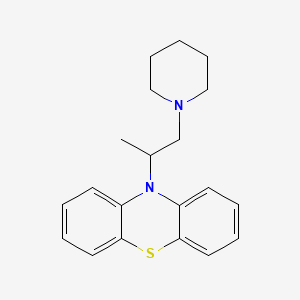
10-(3-Piperidino-2-propyl)phenothiazine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-Piperidino-2-propyl)phenothiazine sodium salt is a phenothiazine derivative belonging to the piperidine group. Phenothiazines are a class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties . This compound is particularly noted for its sedative and weak antipsychotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Piperidino-2-propyl)phenothiazine sodium salt typically involves the reaction of phenothiazine with a piperidine derivative. One common method involves the nucleophilic substitution reaction of phenothiazine with 3-(2-propyl)piperidine under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
10-(3-Piperidino-2-propyl)phenothiazine sodium salt undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is a common reagent for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is frequently used for reduction reactions.
Substitution: Sodium hydroxide in ethanol is often employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
10-(3-Piperidino-2-propyl)phenothiazine sodium salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 10-(3-Piperidino-2-propyl)phenothiazine sodium salt involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as a central adrenergic blocker, reducing pathologic arousal and affective tension in psychotic patients . The compound also exhibits anticholinergic, adrenolytic, and metabolic effects, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Periciazine: Another phenothiazine derivative with similar sedative and antipsychotic properties.
Perphenazine: A piperazinyl phenothiazine with greater behavioral potency.
Chlorpromazine: A widely used phenothiazine with strong antipsychotic effects.
Uniqueness
10-(3-Piperidino-2-propyl)phenothiazine sodium salt is unique due to its specific piperidine substitution, which imparts distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of sedative and weak antipsychotic effects makes it particularly useful in managing residual hostility and impulsiveness in psychotic patients .
Propriétés
Numéro CAS |
73986-67-1 |
|---|---|
Formule moléculaire |
C20H24N2S |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
10-(1-piperidin-1-ylpropan-2-yl)phenothiazine |
InChI |
InChI=1S/C20H24N2S/c1-16(15-21-13-7-2-8-14-21)22-17-9-3-5-11-19(17)23-20-12-6-4-10-18(20)22/h3-6,9-12,16H,2,7-8,13-15H2,1H3 |
Clé InChI |
KAIHSNBGTARFNB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCCC1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


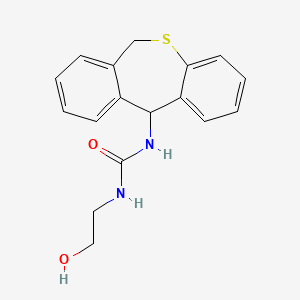
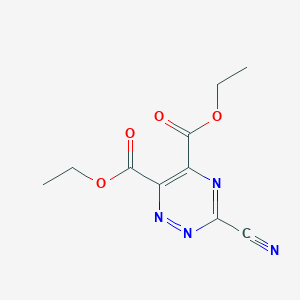
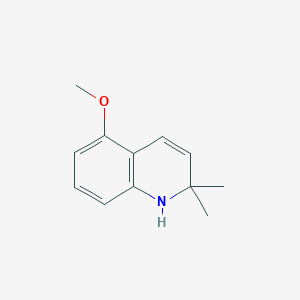

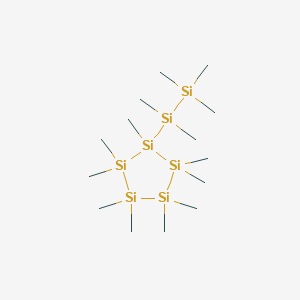
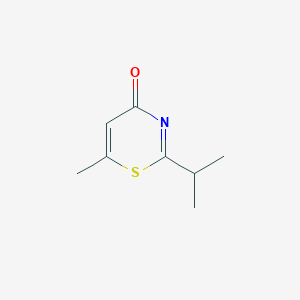
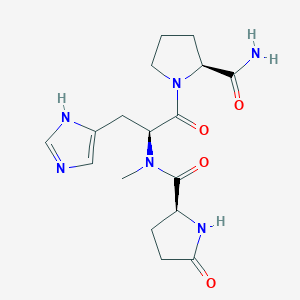
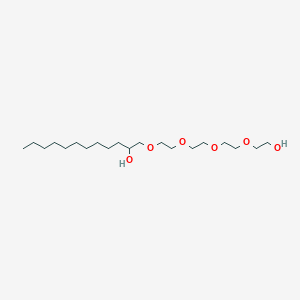
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
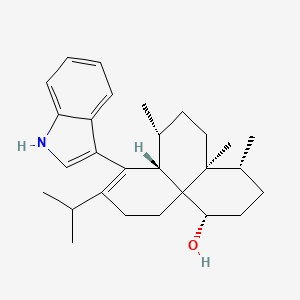

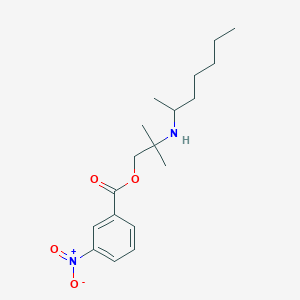
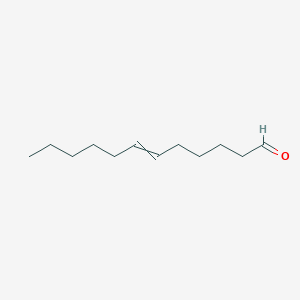
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)
